1,3-Dimethylthymine

描述

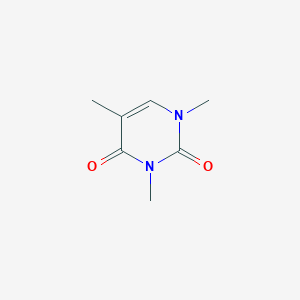

1,3-Dimethylthymine is an organic compound with the molecular formula C₇H₁₀N₂O₂. It is a derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thymine ring. It is a colorless solid that is stable at room temperature and soluble in organic solvents such as anhydrous alcohol, ether, and chloroform .

准备方法

1,3-Dimethylthymine can be synthesized through various synthetic routes. One common method involves the methylation of thymine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethylformamide under reflux conditions . Industrial production methods may involve similar methylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

化学反应分析

1,3-Dimethylthymine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups, especially under basic conditions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

DNA Repair Studies

1,3-Dimethylthymine serves as a model compound in studying DNA repair mechanisms. Research indicates that it can be recognized and repaired by specific enzymes known as dioxygenases, such as AlkB and its human homologs (ABH2 and ABH3). These enzymes facilitate oxidative demethylation processes that revert 1,3-DMT back to thymine.

- Key Findings :

Mutagenesis Research

The presence of 1,3-DMT in DNA raises important questions regarding its mutagenic potential. Methylation of nucleobases can lead to mispairing during DNA replication, resulting in mutations. Studies have shown that 1,3-DMT can contribute to mutation accumulation in long-lived cells.

- Research Insights :

Biological Studies

In biological contexts, understanding the effects of methylation on cellular responses is critical. 1,3-DMT provides insights into how cells recognize and respond to damaged DNA.

- Implications :

Comparative Analysis with Related Compounds

To contextualize the applications of 1,3-DMT, it is useful to compare it with other methylated nucleobases:

| Compound | Methylation Sites | Repair Enzymes | Mutagenic Potential |

|---|---|---|---|

| This compound | C5 and C7 | AlkB, ABH2, ABH3 | Moderate |

| 3-Methylthymine | C5 | AlkB | High |

| 1-Methyladenine | N1 | AlkB | High |

This table highlights how variations in methylation patterns influence repair mechanisms and mutagenic risks.

Case Studies

Several case studies have documented the role of methylated nucleobases like 1,3-DMT in various experimental settings:

- Study on Repair Mechanisms : A study demonstrated that both bacterial and human AlkB proteins could repair 1,3-DMT lesions effectively under controlled laboratory conditions . This finding underscores the potential for using such compounds as tools for studying DNA repair pathways.

- Mutagenesis Investigation : Research exploring the mutagenic effects of methylated lesions found that cells harboring 1,3-DMT showed increased mutation rates compared to those without such modifications . This highlights the relevance of studying these compounds in cancer research.

作用机制

The mechanism by which 1,3-Dimethylthymine exerts its effects involves interactions with nucleic acids. The methyl groups at positions 1 and 3 influence the compound’s ability to form hydrogen bonds and stack with other nucleobases. This can affect the overall stability and conformation of DNA and RNA structures. Additionally, the compound’s reactivity with radicals and other reactive species can lead to modifications in nucleic acid sequences, impacting gene expression and cellular functions .

相似化合物的比较

1,3-Dimethylthymine is similar to other methylated nucleobases such as:

1,3-Dimethyluracil: Another pyrimidine derivative with similar methylation patterns but differing in the absence of a methyl group at position 5.

Caffeine: A purine derivative with multiple methyl groups, known for its stimulant properties.

Thymine: The parent compound, which lacks the additional methyl groups at positions 1 and 3

The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and interactions with nucleic acids, making it a valuable compound in various research and industrial applications.

生物活性

1,3-Dimethylthymine (DMT) is a methylated derivative of thymine, a nucleobase found in DNA. Understanding its biological activity is crucial for assessing its potential applications in biochemistry and molecular biology. This article explores various aspects of DMT's biological activity, including its interaction with DNA repair mechanisms, mutagenicity, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thymine ring. Its chemical formula is C₇H₉N₂O₂, and it has a molecular weight of 153.16 g/mol. The structural modification from thymine may influence its biological interactions, particularly in nucleic acid metabolism.

DNA Repair Mechanisms

DMT's role in DNA repair has been investigated in various studies. The compound can be recognized and repaired by specific enzymes involved in the oxidative demethylation process. For instance, AlkB homologs (hABH2 and hABH3) have been shown to effectively repair methylated lesions in DNA, including those involving 3-methylthymine (3-meT) and 1-methylguanine (1-meG) .

Table 1: Repair Efficiency of AlkB Homologs on Methylated Bases

| Methylated Base | Enzyme | Repair Efficiency (%) |

|---|---|---|

| 3-methylthymine | hABH2 | High |

| 3-methylthymine | hABH3 | Moderate |

| 1-methylguanine | hABH2 | High |

| 1-methylguanine | hABH3 | Low |

The repair efficiency varies based on the type of lesion and the specific enzyme involved. Studies indicate that while AlkB can demethylate various substrates, the recognition and processing of DMT may differ from other methylated bases due to structural variations .

Mutagenicity and Cytotoxicity

Research has also focused on the mutagenic potential of DMT. In a study examining the effects of alkylating agents on DNA, it was found that DMT could induce mutations when incorporated into DNA strands . The mutagenic properties are attributed to its ability to mispair during DNA replication, leading to erroneous base pairing.

Case Study: Mutagenicity Assessment

In an experimental setup using E. coli strains deficient in DNA repair mechanisms, DMT was shown to increase mutation rates significantly compared to unmodified thymine. This highlights the potential risks associated with its incorporation into nucleic acids.

Therapeutic Implications

Given its structural similarity to thymine and its biological activities, DMT may have potential applications in therapeutic contexts. For instance:

- Antiviral Applications : Due to its ability to interfere with viral replication processes by mimicking nucleobases.

- Cancer Research : Investigating the role of methylated bases in tumorigenesis could provide insights into cancer biology.

属性

IUPAC Name |

1,3,5-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWQEVXICGSHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196014 | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4401-71-2 | |

| Record name | N,N-Dimethylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Dimethylthymine?

A1: The molecular formula of this compound is C7H10N2O2, and its molecular weight is 154.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers don't offer comprehensive spectroscopic data, they utilize techniques like UV-absorption, fluorescence, NMR, and electron spin resonance (ESR) spectroscopy to study DMT's reactions and products. [, , , ]

Q3: How does this compound react with hydroxyl radicals?

A3: Research indicates that hydroxyl radicals primarily attack the C(6) position of the this compound molecule. This contrasts with thymine, where attack is favored at the C(5) position. []

Q4: Can this compound undergo photochemical reactions with other molecules?

A4: Yes, DMT participates in [2+2] photocycloadditions with compounds like benzophenone and its derivatives (Paternò-Büchi reaction). These reactions generate regioisomeric oxetanes, with the regioselectivity influenced by substituents on the benzophenone molecule and temperature. [, , , ]

Q5: How does temperature affect the regioselectivity of the Paternò-Büchi reaction with this compound?

A5: Studies reveal a significant temperature dependence on the regioselectivity. As temperature increases, the yield of one regioisomer decreases while the other increases. This suggests a change in the selectivity-determining step, potentially involving triplet 1,4-diradicals as intermediates. []

Q6: Does this compound react differently with SO4•– compared to other pyrimidine bases?

A6: Yes, unlike other pyrimidines like uracil, DMT reacts with sulfate radical anions (SO4•–) to primarily form C(6)-OH adduct radicals. Additionally, DMT does not form phosphate adduct radicals with SO4•– and phosphate mixtures or peroxodiphosphate. []

Q7: Can this compound undergo free radical alkylation?

A7: Yes, reactions with benzoyl peroxide in various solvents like cyclohexane, ethyl acetate, and acetonitrile can lead to free radical alkylation at the C(5) position. [, ]

Q8: How does the presence of sodium peroxodisulfate affect this compound?

A8: Heating DMT in the presence of sodium peroxodisulfate leads to oxidation, yielding 5-hydroxy-1,3-dimethyluracil as the primary product. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational studies, including CASSCF/CASPT2 calculations, have been employed to understand the mechanism of photoinduced cycloreversion of DMT-containing oxetanes. These studies provide insights into the energy barriers and intermediates involved in the reaction pathway. []

Q10: Does this compound play a role in DNA damage and repair?

A10: While not naturally present in DNA, DMT serves as a model compound to study thymine reactivity and DNA damage. Its reactions with radicals and photochemical processes help understand the potential pathways of DNA damage and repair mechanisms. [, , , , , ]

Q11: Can this compound be used to study the (6-4) photoproduct photolyase enzyme?

A11: DMT has been used to create model compounds for the oxetane intermediate in (6-4) photoproduct DNA lesion repair. These models help investigate the photorepair mechanism, particularly the role of electron transfer and cycloreversion in restoring the original bases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。